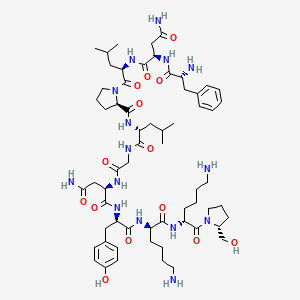
H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol
描述
H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol is a synthetic peptide composed entirely of D-amino acids, a feature that enhances its resistance to proteolytic degradation compared to L-configured counterparts . The sequence includes multiple proline residues and a C-terminal prolinol (Pro-ol), which may confer conformational rigidity and influence receptor binding specificity. Proline-rich motifs are known to stabilize β-turn structures, as observed in similar peptides like H-Leu-D-Pro-Gly-Leu-OH .
属性
CAS 编号 |
62031-54-3 |
|---|---|
分子式 |
C62H97N15O14 |
分子量 |
1276.5 g/mol |
IUPAC 名称 |
(2R)-N-[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C62H97N15O14/c1-36(2)28-45(74-60(89)50-19-13-27-77(50)62(91)49(29-37(3)4)75-59(88)48(33-52(67)81)72-54(83)42(65)30-38-14-6-5-7-15-38)55(84)68-34-53(82)69-47(32-51(66)80)58(87)73-46(31-39-20-22-41(79)23-21-39)57(86)70-43(17-8-10-24-63)56(85)71-44(18-9-11-25-64)61(90)76-26-12-16-40(76)35-78/h5-7,14-15,20-23,36-37,40,42-50,78-79H,8-13,16-19,24-35,63-65H2,1-4H3,(H2,66,80)(H2,67,81)(H,68,84)(H,69,82)(H,70,86)(H,71,85)(H,72,83)(H,73,87)(H,74,89)(H,75,88)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m1/s1 |
InChI 键 |
MSJSNXQCIRMHFJ-WIRNGOBFSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2CO)NC(=O)[C@H]3CCCN3C(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next D-amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and final deprotection.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
科学研究应用
H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用机制
The mechanism of action of H-D-Phe-D-Asn-D-Leu-D-Pro-D-Leu-Gly-D-Asn-D-Tyr-D-Lys-D-Lys-D-Pro-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Table 1: Sequence Comparison of Selected Peptides
Key Observations :
- Proline Content : The target peptide and H-Leu-D-Pro-Gly-Leu-OH both utilize D-proline to stabilize β-turn structures, which are critical for receptor binding . In contrast, LKP and Leu-Pro-Phe rely on L-proline for ACE inhibition and antioxidant activity, respectively .
Functional Comparisons
Key Observations :
- Receptor Specificity: SFLLRNPNDKYEPF activates thrombin receptors by mimicking proteolytic cleavage, whereas the target peptide’s D-amino acids may prevent enzymatic degradation while retaining receptor engagement .
- Enzyme Inhibition : LKP binds ACE through hydrogen bonding and hydrophobic interactions, achieving micromolar affinity. The target peptide’s D-Asn and D-Tyr residues could disrupt similar interactions, necessitating structural optimization for ACE inhibition .
- Stability: Leu-Pro-Phe retains >80% antioxidant activity after 5 hours at 100°C, comparable to the protease resistance conferred by D-amino acids in the target peptide .
Key Observations :
- D-Amino Acid Advantage: The target peptide’s all-D configuration likely surpasses SFLLRNPNDKYEPF in protease resistance, critical for in vivo applications .
- Thermal Resilience : Both the target peptide and Leu-Pro-Phe exhibit high thermal stability, though the latter’s antioxidant activity is empirically validated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


